N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide
Description
N'-{2-[1-(4-Fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide is a synthetic compound featuring a piperidine core substituted with a 4-fluoro-3-methylbenzenesulfonyl group, an ethyl linker, and an N-propylethanediamide moiety. Regulatory documents and analytical reports highlight structural analogs, providing indirect insights into its properties .
Properties
IUPAC Name |
N'-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O4S/c1-3-10-21-18(24)19(25)22-11-9-15-6-4-5-12-23(15)28(26,27)16-7-8-17(20)14(2)13-16/h7-8,13,15H,3-6,9-12H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTHDTFALMOVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as piperidine-4-carboxylic acid and 1,3-difluorobenzene.
Introduction of the Fluoro-Methylbenzenesulfonyl Group: The 4-fluoro-3-methylbenzenesulfonyl group is introduced via a sulfonylation reaction using 4-fluoro-3-methylbenzenesulfonyl chloride and a suitable base.
Attachment of the Ethyl and Propylethanediamide Groups: The final step involves the coupling of the piperidine derivative with ethyl and propylethanediamide groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several controlled substances and pharmaceutical intermediates. Below is a comparative analysis:
Pharmacokinetic and Pharmacodynamic Considerations
Metabolic Stability : The 4-fluoro-3-methylbenzenesulfonyl group in the target compound likely confers greater resistance to oxidative metabolism compared to ester-containing analogs like ethyl phenyl(piperidin-2-yl)acetate .
Receptor Binding : Piperidine derivatives with sulfonyl groups (e.g., Mesoridazine analogs) often exhibit affinity for dopamine or serotonin receptors, suggesting possible CNS applications for the target compound .
Bioavailability : The ethylenediamide chain may improve solubility relative to purely lipophilic analogs, balancing membrane permeability and systemic distribution .
Biological Activity
N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological effects, including antibacterial and anticancer properties. The structural features of this compound suggest it may interact with various biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula for this compound is C22H26FN3O5S, and it features a piperidine ring with a sulfonamide group attached to a benzene derivative. The presence of the fluorine atom and the sulfonyl group significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 491.6 g/mol |
| CAS Number | 898406-81-0 |
| Solubility | Moderate in organic solvents |
| Stability | Stable under normal conditions |
Research indicates that compounds like this compound may exert their biological effects through modulation of protein kinase activity. Protein kinases are crucial in various signaling pathways, and their inhibition or activation can lead to significant therapeutic outcomes in diseases such as cancer and neurological disorders.
Anticancer Properties
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, this compound has shown promise in inhibiting tumor growth in vitro by targeting specific oncogenic pathways.
Neuroprotective Effects
In addition to its anticancer properties, preliminary investigations suggest that this compound may possess neuroprotective effects. It is hypothesized that its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in decreased tumor size and improved survival rates compared to control groups, suggesting its efficacy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
